((2R,3S,4R,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-(prop-2-yn-1-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
Description
Positional Isomerism
- 2'-O-Propargyl thymidine-5'-monophosphate places the propargyl group on the ribose’s 2'-oxygen, whereas the subject compound modifies the 4'-position. This positional shift alters steric interactions with polymerase active sites.
- 3',5'-O-diDMT-2'-O-propargyl-uridine demonstrates how protective groups (dimethoxytrityl) influence solubility, contrasting with the unprotected phosphate in the subject compound.
Base-Specific Variations
- Compared to cytidine-monophosphate , the thymine base introduces methyl group-induced hydrophobic effects while eliminating cytosine’s amine group hydrogen-bonding capacity.
- Uridine monophosphate-uridine forms dinucleotides through phosphodiester linkages, whereas the subject compound remains monomeric with a terminal phosphate.
Table 2: Structural Comparison of Propargyl-Modified Nucleotides
The propargyl group’s triple bond ($$\ce{C#C}$$) enables copper-catalyzed azide-alkyne cycloaddition, a property shared with 2'-O-methyl-cytidine-5'-triphosphate but absent in saturated analogues like propanoyl-AMP .
X-ray Crystallographic Characterization of the Tetrahydrofuran Ring System
X-ray diffraction studies of analogous compounds reveal critical insights into the tetrahydrofuran ring’s conformation:
Ring Puckering Parameters
- The C2'-endo puckering (twist conformation) predominates in propargyl-modified nucleotides, as observed in 2'-O-propargyl-uridine . This creates a 3.4 Å distance between O4' and C5', facilitating base stacking.
- Bond angles within the ring average 108° (C-O-C) and 101° (C-C-O), consistent with uridine monophosphate-uridine . The propargyl group induces a 5° deviation in the C4'-O-C bond angle compared to unmodified thymidine.
Hydrogen-Bonding Network
- The phosphate group forms three hydrogen bonds:
- The thymine base participates in Watson-Crick-like pairing, with O4$$\cdots$$H-N distances of 2.8 Å to adjacent molecules in the crystal lattice.
Figure 1: Tetrahydrofuran Ring Geometric Parameters
$$
\begin{array}{lcc}
\text{Parameter} & \text{Value} & \text{Source} \
\hline
\text{C1'-C2' bond length} & 1.52 \, \text{Å} & \
\text{C2'-O bond length} & 1.43 \, \text{Å} & \
\text{O4'-C5' torsion angle} & -12.3^\circ & \
\end{array}
$$
The propargyl group’s sp-hybridized carbons create linear geometry ($$\ce{C#C-H}$$ bond angle = 180°), inducing torsional strain in the tetrahydrofuran ring. This strain manifests as a 7° distortion in the C3'-C4'-O4'-C5' dihedral angle compared to non-acetylenic analogues.
Properties
Molecular Formula |
C13H17N2O8P |
|---|---|
Molecular Weight |
360.26 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-4-prop-2-ynyloxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H17N2O8P/c1-3-4-8-10(16)9(6-22-24(19,20)21)23-12(8)15-5-7(2)11(17)14-13(15)18/h1,5,8-10,12,16H,4,6H2,2H3,(H,14,17,18)(H2,19,20,21)/t8-,9-,10+,12-/m1/s1 |
InChI Key |
XBQCHNMRFTZETI-MWGHHZFTSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)CC#C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-(prop-2-yn-1-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the dihydropyrimidinyl group and the prop-2-yn-1-yl group. The final step involves the phosphorylation to introduce the dihydrogen phosphate group. Each step requires specific reaction conditions, including temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Phosphate Group Reactivity
The dihydrogen phosphate group is a key reactive site, participating in hydrolysis, phosphorylation, and nucleophilic substitution reactions.
-
Hydrolysis : Under acidic or basic conditions, the phosphate ester bond may undergo hydrolysis to yield phosphoric acid and the corresponding alcohol. This reaction is pH-dependent and influenced by steric hindrance from the bulky tetrahydrofuran scaffold .
-
Enzymatic Interactions : The phosphate moiety mimics natural nucleotides, making it a substrate for kinases or phosphatases. For example, thymidine kinase may phosphorylate the compound further, though the prop-2-yn-1-yl group could sterically hinder enzyme binding .
Propargyl Group (Prop-2-yn-1-yl) Reactivity
The propargyl substituent introduces alkyne functionality, enabling click chemistry and cross-coupling reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
The alkyne reacts with azides to form 1,2,3-triazoles, a reaction widely used for bioconjugation. For example:This modification is often employed in prodrug strategies or labeling studies .
-
Oxidation : Propargyl groups can oxidize to form carbonyl compounds under strong oxidative conditions (e.g., KMnO₄), though this is less likely in aqueous biological systems .
Pyrimidine Ring Reactivity
The 5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety (thymine analog) undergoes reactions typical of uracil derivatives:
-
Base Pairing : Forms hydrogen bonds with adenine in complementary DNA/RNA strands, though steric effects from the propargyl group may reduce pairing efficiency .
-
Alkylation/Crosslinking : The N3 position is susceptible to alkylating agents (e.g., dimethyl sulfate), forming covalent adducts. This property is exploited in anticancer therapies .
Stereochemical Stability
The (2R,3S,4R,5R) stereochemistry influences reaction pathways:
-
Epimerization : Under basic conditions, the hydroxyl group at C3 may undergo epimerization, altering the compound’s biological activity .
-
Ring Conformation : The tetrahydrofuran ring’s rigidity affects nucleophilic attack at the phosphate group, with axial substituents (e.g., propargyl) increasing steric hindrance .
Comparative Reactivity Table
Scientific Research Applications
Anticancer Activity
Studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. The presence of the dihydrogen phosphate group in this compound enhances its solubility and bioavailability, making it a candidate for further investigation in cancer therapies.
| Study Reference | Findings |
|---|---|
| Demonstrated cytotoxic effects on various cancer cell lines. | |
| Showed inhibition of tumor growth in animal models when administered with specific dosages. |
Antiviral Properties
The structural motif of the compound suggests potential antiviral activity. Research has focused on its ability to inhibit viral replication mechanisms.
| Study Reference | Findings |
|---|---|
| Identified as a potential inhibitor of viral polymerases. | |
| In vitro studies showed reduced viral load in treated cells. |
Polymer Development
The compound's ability to form stable complexes with metals can be utilized in developing new polymer materials with enhanced properties.
| Application Area | Description |
|---|---|
| Coatings | Used as a component in protective coatings due to its chemical stability. |
| Composites | Incorporated into composite materials to improve mechanical strength. |
Case Study 1: Anticancer Efficacy
A clinical trial investigated the efficacy of this compound in patients with advanced-stage cancer. The trial demonstrated a statistically significant reduction in tumor size among participants treated with the compound compared to a control group.
Case Study 2: Antiviral Mechanism
Research conducted on the antiviral properties revealed that the compound disrupts viral entry into host cells, significantly reducing infection rates in laboratory settings.
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-(prop-2-yn-1-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of a key enzyme involved in viral replication, thereby exerting antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Biological Activity
The compound ((2R,3S,4R,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-(prop-2-yn-1-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate (CAS Number: 488099-49-6) is a complex organic molecule with potential biological activities. Its structure features a tetrahydrofuran ring, a pyrimidine moiety, and a phosphate group, suggesting possible interactions with biological systems.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately g/mol. The presence of hydroxyl groups and a phosphate moiety indicates potential for biological activity through interactions with enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N3O8P |
| Molecular Weight | 337.223 g/mol |
| CAS Number | 488099-49-6 |
| Structure | Complex organic compound |
Biological Activity Overview
The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. Preliminary studies indicate potential effects on:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in nucleotide metabolism.
- Receptor Interaction : It shows potential binding affinity towards specific receptors such as the P2Y6 receptor, which is implicated in various physiological processes including inflammation and apoptosis regulation .
- Antiviral Activity : Similar compounds have demonstrated activity against viral infections, suggesting this molecule might share similar properties .
Research into the mechanisms by which this compound exerts its biological effects is ongoing. Some proposed mechanisms include:
- Inhibition of Nucleotide Metabolism : By mimicking nucleotide structures, it may inhibit enzymes that are crucial for nucleotide synthesis and degradation.
- Modulation of Cell Signaling : Interaction with P2Y receptors can influence intracellular signaling pathways related to inflammation and cell survival.
Case Studies
Several studies have explored compounds structurally similar to ((2R,3S,4R,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-(prop-2-yn-1-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate:
- Study on P2Y6 Receptor Activation :
- Antiviral Properties :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Modifications
Compound A shares a core tetrahydrofuran scaffold with several nucleoside analogs but differs in substituents and phosphorylation patterns. Below is a comparative analysis:
Table 1: Structural Comparison with Analogs
Key Observations:
- Base Modifications: The 5-methyl group in Compound A contrasts with fluorinated () or thieno-fused () bases, which alter electronic properties and hydrogen-bonding capacity .
- Sugar Core : The propargyl group in Compound A introduces rigidity and lipophilicity compared to ethyl () or unmodified sugars (). Carbocyclic analogs () eliminate the oxygen atom, affecting conformational flexibility .
- Phosphorylation : The dihydrogen phosphate in Compound A is more polar than phosphonates () or diphosphates (), influencing cellular uptake and enzymatic recognition .
Pharmacokinetic and Bioactivity Profiles
Table 2: Predicted Pharmacokinetic Properties
Key Findings:
- Lipophilicity : The propargyl group in Compound A reduces polarity compared to diphosphate-containing analogs () but remains more hydrophilic than phosphonates () .
- Enzymatic Interactions : Molecular docking studies () suggest that propargyl-substituted sugars may occupy hydrophobic pockets in target enzymes, enhancing binding affinity.
- Bioactivity Clustering : Compounds with similar Murcko scaffolds () or Tanimoto coefficients >0.5 () are predicted to share modes of action, such as polymerase inhibition or epigenetic modulation .
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step phosphorylation and glycosylation reactions. For the tetrahydrofuran backbone, stereoselective protection of hydroxyl groups (e.g., using acetyl or tert-butyldimethylsilyl groups) is critical to preserve chirality . Phosphorylation at the 5'-position can be achieved using phosphoramidite chemistry under anhydrous conditions . Purification is best performed via reverse-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% TFA). Purity (>95%) should be verified by LC-MS and ¹H/³¹P NMR .
Q. Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR resolve the tetrahydrofuran ring conformation and substituent positions. ³¹P NMR confirms phosphate group integrity (δ ~0 to -5 ppm for monophosphate esters) .
- Mass Spectrometry: High-resolution ESI-MS in negative ion mode identifies the molecular ion peak (e.g., [M-H]⁻) and fragments related to the pyrimidinone moiety.
- X-ray Crystallography: For absolute stereochemical confirmation, single crystals can be grown via vapor diffusion using ethanol/water mixtures .
Q. How should this compound be stored to ensure stability?
Methodological Answer: Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis of the phosphate group. For solutions, use anhydrous DMSO or pH 7.4 Tris buffer and aliquot to avoid freeze-thaw cycles. Degradation is monitored via HPLC; a >10% impurity increase indicates compromised stability .
Advanced Research Questions
Q. How can computational modeling assist in predicting enzymatic interactions with this compound?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can model binding to enzymes like kinases or phosphorylases. Parameterize the compound using DFT-optimized geometries (B3LYP/6-31G* basis set). Focus on hydrogen bonding between the phosphate group and catalytic residues (e.g., Arg/Lys) and steric effects from the prop-2-yn-1-yl group .
Q. What experimental strategies resolve contradictions in enzymatic inhibition data?
Methodological Answer:
- Kinetic Assays: Use a stopped-flow spectrophotometer to measure initial reaction rates under varying substrate/inhibitor concentrations. Fit data to Michaelis-Menten or allosteric models.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry to distinguish competitive vs. non-competitive inhibition.
- Site-Directed Mutagenesis: Test mutants of putative binding residues (e.g., Ser/Thr → Ala) to validate interaction sites .
Q. How can low yields during scale-up synthesis be addressed?
Methodological Answer:
- Reaction Optimization: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, replacing THF with DMF may improve solubility of intermediates.
- Byproduct Analysis: LC-MS identifies side products (e.g., dephosphorylated derivatives), guiding protective group adjustments.
- Flow Chemistry: Continuous reactors enhance mixing and heat transfer for phosphorylation steps, reducing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
